Product packaging for Chrysamminic acid(Cat. No.:CAS No. 517-92-0)

Chrysamminic acid

Cat. No.: B11980043
CAS No.: 517-92-0
M. Wt: 420.20 g/mol
InChI Key: YYOOOMNEONKALI-UHFFFAOYSA-N
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Description

Chrysamminic acid, with the CAS Registry Number 517-92-0, is an organic compound with the molecular formula C14H4N4O12 and a molecular weight of 420.20 g/mol . Chemically, it is defined as 1,8-dihydroxy-2,4,5,7-tetranitroanthracene-9,10-dione . It is presented as golden-yellow, lustrous leaflets . A key characteristic researchers must note is that this compound and its salts can explode when ignited or heated rapidly in air, requiring careful handling and storage . Its solubility profile shows it is almost insoluble in water but soluble in alcohol, yielding a deep-red color, and in ether, yielding a yellow color . The compound can be prepared by heating chrysazin (1,8-dihydroxyanthraquinone) with fuming nitric acid . This compound is offered as a high-purity material for research purposes. It is suitable for use as a standard in analytical chemistry methods, including reverse-phase (RP) HPLC separation . Its structure and properties make it of interest in the study of energetic materials . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H4N4O12 B11980043 Chrysamminic acid CAS No. 517-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

517-92-0

Molecular Formula

C14H4N4O12

Molecular Weight

420.20 g/mol

IUPAC Name

1,8-dihydroxy-2,4,5,7-tetranitroanthracene-9,10-dione

InChI

InChI=1S/C14H4N4O12/c19-11-5(17(27)28)1-3(15(23)24)7-9(11)14(22)10-8(13(7)21)4(16(25)26)2-6(12(10)20)18(29)30/h1-2,19-20H

InChI Key

YYOOOMNEONKALI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Historical and Foundational Research of Chrysamminic Acid

Early Investigations and Discoveries

The initial documented preparation of chrysamminic acid dates back to 1876, when Liebermann reported its synthesis by heating chrysazin with fuming nitric acid drugfuture.com. This method established a chemical pathway for obtaining the compound in a laboratory setting. Further foundational work on its structure was undertaken by Robinson and Simonsen, whose investigations were published in the Journal of the Chemical Society in 1909 drugfuture.com. These early studies were crucial in defining this compound as a distinct chemical entity and in beginning to understand its molecular architecture.

Beyond its synthetic preparation, this compound has also been identified as a natural product. It is listed among the chemical constituents found in various Aloe species taylorandfrancis.comajphr.comasianjpr.comresearchgate.net. The presence of this compound in these plants contributes to the complex phytochemical profiles that have been of interest in traditional medicine and ethnobotany.

Evolution of Research Methodologies in this compound Studies

The early investigations into this compound relied on the chemical synthesis and analytical techniques prevalent in the late 19th and early 20th centuries. Liebermann's preparation involved direct nitration of chrysazin, a process characteristic of classical organic synthesis drugfuture.com. The subsequent structural elucidation by Robinson and Simonsen would have employed methods available at the time, likely including elemental analysis and potentially early spectroscopic techniques or crystallographic studies to deduce the arrangement of atoms and functional groups within the molecule drugfuture.com.

The identification of this compound in plant matrices, such as Aloe species, would have necessitated the development and application of extraction and purification techniques. Over time, these methodologies have evolved significantly, moving from basic solvent extractions and fractional crystallization to more sophisticated chromatographic methods like High-Performance Liquid Chromatography (HPLC) and spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific details on the evolution of this compound analysis are not extensively detailed in the provided literature, its inclusion in lists of plant constituents implies its characterization using these advancing analytical tools.

Contemporary Academic Significance and Research Trajectories

Currently, this compound appears to hold a position of historical significance rather than being a focal point of active, cutting-edge research. Its monograph status is noted as "retired and is no longer subject to revision or update," suggesting a lack of ongoing development or new findings being actively incorporated into its primary documentation drugfuture.com.

The contemporary academic relevance of this compound primarily lies in its role as a reference compound in phytochemical studies, particularly in the analysis of Aloe species and other plants where it may be present taylorandfrancis.comajphr.comasianjpr.comresearchgate.net. Its known chemical properties and historical preparation methods make it a subject of interest for historical chemical research and for understanding the composition of traditional medicinal plants. Research trajectories concerning this compound itself are not prominently indicated; instead, its significance is often mentioned within broader studies of plant-derived compounds and their potential applications, rather than direct investigations into this compound's novel properties or uses.

Data Tables

Table 1: Key Chemical Properties of this compound

PropertyValueSource
CAS Name1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthracenedione drugfuture.com
CAS Registry Number517-92-0 drugfuture.com
Molecular FormulaC14H4N4O12 drugfuture.com
Molecular Weight420.20 g/mol drugfuture.comnih.gov
AppearanceGolden-yellow, lustrous, bitter leaflets drugfuture.com

Table 2: Solubility of this compound

SolventSolubility DescriptionColor of SolutionSource
WaterAlmost insoluble- drugfuture.com
AlcoholSolubleDeep-red drugfuture.com
EtherSolubleYellow drugfuture.com

Table 3: Historical Research Milestones for this compound

MilestoneResearcher(s)YearPublication/Method
PreparationLiebermann1876Heating chrysazin with fuming nitric acid
Structural ElucidationRobinson, Simonsen1909J. Chem. Soc. 95, 1088
Identification in Aloe speciesVarious sources-Phytochemical analyses (specific early dates not detailed)

Scientific Article on this compound Faces Data Scarcity

A comprehensive review of the chemical compound this compound, with a focus on its synthesis and biosynthesis, cannot be completed at this time due to a significant lack of available scientific literature. Extensive searches have revealed that while the compound is chemically defined, detailed modern research into its synthetic pathways and, particularly, its biological origins is largely absent from published works.

More critically, there is a profound absence of information regarding the biosynthesis of this compound. The requested sections on its natural occurrence, isolation from biological sources, and the identification of biosynthetic precursors and intermediates could not be addressed due to the lack of relevant scientific studies. Research inquiries into these areas were consistently redirected to similarly named but chemically distinct compounds, such as chrysanthemic acid and carminic acid, which have well-documented biosynthetic pathways. nih.govwikipedia.orgwikipedia.orgresearchgate.netnih.gov

The user's request for a detailed article structured around specific aspects of this compound's synthesis and biosynthesis cannot be fulfilled while maintaining scientific accuracy and depth. The foundational research required to populate the outlined sections—from modern chemical synthesis strategies to any form of biosynthetic pathway elucidation—does not appear to be present in the public scientific domain.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline on this compound is not feasible at this time.

Synthesis and Biosynthesis of Chrysamminic Acid

Biosynthetic Pathway Elucidation

Enzymatic Catalysis and Biotransformation Mechanisms in Biological Systems

While specific research detailing the enzymatic degradation of chrysamminic acid is limited, the biotransformation pathways can be largely inferred from studies on structurally analogous polynitroaromatic compounds, such as picric acid (2,4,6-trinitrophenol) and 2,4,6-trinitrotoluene (B92697) (TNT). Microbial systems, including bacteria and fungi, have evolved diverse enzymatic strategies to metabolize these compounds, which are generally centered around two main approaches: the reduction of the nitro groups or the removal of nitro groups (denitration) to destabilize the aromatic ring. nih.govoup.com

The initial steps in the biodegradation of highly nitrated aromatic compounds are often challenging due to the electron-deficient nature of the aromatic ring. However, various microorganisms have developed specialized enzymes to overcome this barrier. nih.govannualreviews.org

Bacterial Biotransformation Mechanisms

In bacterial systems, two primary enzymatic pathways are recognized for the initial transformation of polynitroaromatic compounds: reductive pathways and oxidative/denitration pathways. oup.com

Reductive Pathways: The most common mechanism involves the sequential reduction of the nitro groups (—NO₂) to amino groups (—NH₂) via nitroso (—NO) and hydroxylamino (—NHOH) intermediates. nih.gov This process is catalyzed by a class of enzymes known as nitroreductases . These are typically flavoproteins that utilize NADH or NADPH as an electron donor. oup.commdpi.com Bacterial nitroreductases can be classified as either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). oup.com The reduction of the nitro groups increases the electron density of the aromatic ring, making it more susceptible to subsequent oxidative attack and ring cleavage. The complete reduction of compounds like TNT to 2,4,6-triaminotoluene (B1203909) has been observed in various anaerobic bacteria, including Desulfovibrio and Clostridium species. nih.govannualreviews.org A similar reductive transformation is seen in the biotransformation of picric acid in marine sediments, where breakdown products include amino dinitrophenols and diamino phenol. nih.gov

Denitration via Hydride-Meisenheimer Complex: An alternative initial step, preceding nitro group reduction, is the direct removal of a nitrite (B80452) group (NO₂⁻). Certain bacteria can catalyze the addition of a hydride ion (H⁻) to the electron-deficient aromatic ring, forming an intermediate known as a hydride-Meisenheimer complex. nih.govoup.com This complex is unstable and subsequently rearomatizes by eliminating a nitro group as nitrite. annualreviews.org This mechanism has been demonstrated in the degradation of picric acid by Nocardioides sp. strain CB 22-2, which initially converts picric acid into a Meisenheimer complex before releasing nitrite to form 2,4-dinitrophenol (B41442) (2,4-DNP). nih.gov This denitration serves as a critical detoxification step and provides the bacterium with a source of nitrogen. oup.comnih.gov Other enzymatic strategies for denitration include attacks by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring and precipitate the elimination of a nitro group. nih.gov

Fungal Biotransformation Mechanisms

Ligninolytic fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective at degrading a wide range of recalcitrant pollutants, including nitroaromatic compounds. annualreviews.orgresearchgate.net Their mechanism is distinct from bacterial pathways and relies on a nonspecific, extracellular enzymatic system.

The key enzymes involved are lignin peroxidases (LiP) and manganese peroxidases (MnP) . annualreviews.orgscielo.br These enzymes are secreted into the extracellular environment and generate highly reactive, nonspecific radicals. researchgate.net These radicals can initiate the oxidation of the aromatic ring of compounds like TNT, leading to mineralization (complete degradation to CO₂). nih.govannualreviews.org The initial steps in the fungal degradation of TNT can also involve the reduction of nitro groups to aminodinitrotoluenes, which are then further metabolized by the oxidative enzymes. annualreviews.org This dual reductive and oxidative capability makes fungi particularly robust in the degradation of these compounds.

Interactive Data Table: Enzymatic Transformation of this compound Analogs

The following table summarizes key research findings on the biotransformation of compounds structurally related to this compound.

Microorganism/Enzyme SystemSubstrate (Analog Compound)Key Transformation/MechanismMajor Products Identified
Nocardioides sp. strain CB 22-2Picric Acid (2,4,6-Trinitrophenol)Hydride transferase activity leading to denitration[H⁻]-Meisenheimer complex, 2,4-Dinitrophenol, Nitrite
Marine Sediment MicrofloraPicric Acid (2,4,6-Trinitrophenol)Nitro group reduction2,4-Dinitrophenol, Amino dinitrophenols, Diamino phenol
Phanerochaete chrysosporium2,4,6-Trinitrotoluene (TNT)Extracellular oxidation via Lignin and Manganese Peroxidases (LiP/MnP)Aminodinitrotoluenes, Mineralization to CO₂
Desulfovibrio sp. / Clostridium sp.2,4,6-Trinitrotoluene (TNT)Anaerobic nitro group reduction2,4,6-Triaminotoluene
Various Bacteria (e.g., Pseudomonas)General NitroaromaticsNAD(P)H-dependent nitroreductase activityHydroxylamino and Aminoaromatic compounds

Chemical Reactivity and Reaction Mechanisms of Chrysamminic Acid

Unimolecular Decomposition Pathways

The decomposition of Chrysamminic acid is primarily characterized by its thermal instability and the reactivity of its nitro groups.

Isomerization Processes

Specific isomerization processes, such as cis-trans isomerization, are not described for this compound in the reviewed literature. The structure of this compound, featuring an anthraquinone (B42736) backbone with nitro and hydroxyl groups, does not possess the types of double bonds or strained rings that typically undergo the cis-trans isomerization mechanisms observed in other compounds like the side chains of Chrysanthemic acid nih.govresearchgate.net.

Fragmentation Reactions

This compound is recognized for its significant energetic properties, indicating a propensity for fragmentation reactions, particularly under thermal stress or mechanical impact. It is reported to explode when ignited or heated rapidly in air, and it exhibits sensitivity to shock, friction, and static charge drugfuture.commemphis.edu. These characteristics strongly suggest that the multiple nitro groups within its structure are key drivers of its decomposition, likely leading to rapid fragmentation. The nitro groups are described as "highly reactive and easily substituted by other groups" sciencemadness.org, implying that reactions involving these groups can initiate decomposition pathways.

Rearrangement Mechanisms

No specific rearrangement mechanisms for this compound have been detailed in the provided literature. While general classes of organic rearrangements, such as the Baeyer-Villiger or Hofmann rearrangements, are known chemical transformations beilstein-journals.orgwikipedia.orgmasterorganicchemistry.comslideshare.netwikipedia.org, no specific pathways involving this compound have been identified in the reviewed sources.

Solution-Phase Reaction Mechanisms

This compound exhibits solubility in certain organic solvents, dissolving in alcohol with a deep-red color and in ether with a yellow color, while being almost insoluble in water drugfuture.com. The nitro groups are noted as being "highly reactive and easily substituted by other groups" sciencemadness.org. This suggests that this compound can undergo nucleophilic substitution reactions in solution, where the nitro groups are replaced by other nucleophiles. Furthermore, it can be reduced and degraded to 1,8-dihydroxyanthraquinone sciencemadness.org, indicating potential for reductive pathways or degradation under specific chemical conditions. However, detailed mechanisms for these solution-phase reactions are not elaborated upon in the provided texts.

Mechanistic Elucidation Methodologies

Investigating the intricate reaction mechanisms of chemical compounds like this compound relies on a suite of advanced analytical and experimental techniques. These methodologies aim to identify intermediates, determine reaction rates, and map out the sequence of transformations.

Kinetic studies and reaction profiling are fundamental to understanding how reactions proceed over time nih.gov. These methods involve the systematic monitoring of reactant consumption and product formation. Techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are commonly employed to capture reaction progress data mdpi.comwhiterose.ac.ukbmglabtech.comresearchgate.net. Reaction profiling can provide a "fingerprint" of a reaction's time course, offering insights into rate laws and potential rate-determining steps nih.gov. Modern approaches often utilize continuous-flow systems to achieve more efficient and detailed kinetic data collection whiterose.ac.uk.

Isotopic labeling is a powerful technique for tracing the fate of specific atoms within a molecule during a chemical reaction or metabolic process creative-proteomics.comwikipedia.org. By substituting common atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes, researchers can track the movement and transformation of these labeled atoms through the reaction pathway creative-proteomics.comwikipedia.org. Analytical techniques such as mass spectrometry (MS) and NMR spectroscopy are essential for detecting and quantifying the incorporated isotopes, thereby providing direct evidence for mechanistic pathways mdpi.comcreative-proteomics.comwikipedia.orgisotope.com.

The characterization of short-lived or transient reaction intermediates is crucial for a complete mechanistic understanding mdpi.comamericanscientist.org. Advanced spectroscopic techniques serve as vital tools for detecting and identifying these often-unstable species mdpi.comnih.gov. Methods like UV-Vis absorption spectroscopy, infrared (IR) spectroscopy, electron spin resonance (ESR), and Raman spectroscopy can provide real-time information about intermediates present in the reaction mixture mdpi.com. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) coupled with techniques like infrared-multiphoton dissociation (IRMPD), can probe the structure of intermediates in both solution and gas phases mdpi.com. High-resolution tandem mass spectrometry, often coupled with laser desorption/ionization, is also employed for the detection and structural characterization of transient species nih.gov.

Data Table: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthracenedione drugfuture.com
CAS Registry Number 517-92-0 drugfuture.com
Molecular Formula C₁₄H₄N₄O₁₂ drugfuture.com
Molecular Weight 420.20 g/mol drugfuture.com
Appearance Golden-yellow, lustrous, bitter leaflets drugfuture.comsciencemadness.org
Solubility Almost insoluble in water; soluble in alcohol (deep-red), ether (yellow) drugfuture.comsciencemadness.org
Reactivity/Hazards Nitro groups are highly reactive and easily substituted. Explodes when ignited or heated rapidly in air. drugfuture.comsciencemadness.org

Compound List

this compound

1,8-dihydroxyanthraquinone (Chrysazin)

Barbaloin

Trinitrophenol

Juglone

p-quinone dioxime

2-methylbenzoisothiazol-3-one

1-hydroxy-2-methyl-1,2-dihydro-3H-1λ⁴-benzo[d]isothiazol-3-one

2-(methylcarbamoyl)benzenesulfinic acid

2-(dihydroxy(oxo)-λ⁶-sulfaneyl)-N-methylbenzamide

2-(methylcarbamoyl)benzenesulfonic acid

2-methylbenzo[d]isothiazol-3(2H)-one 1-oxide

N-methylsaccharine

Phenol

Deuterium (D)

¹³C

¹⁵N

2-chloro-2',6'-diethyl-N-methoxymethylacetanilide (Alachlor)

Butoxymethyl-2-chloro-2',6'-diethyl-acetanilide (Butachlor)

Metolachlor

2-chloro-N-methylacetanilide

2-hydroxy-2',6'-diethyl-N-methylacetanilide

Fipronil

Trifluoromethyl-4-nitrophenol

Trifluoroacetic acid

Trifluoromethylquinone

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sul-finylpyrazole-3-carbonitrile

5-amino-4-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-phenyl)pyrazole

5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl)pyrazole-4-sulfonic acid

4-(trifluoromethyl)pyrazole

Carbamates

Pendimethalin

Martius Yellow

4-nitronapthalen-1,2-diol

2-nitronapthalen-1,4-diol

2,4-dihydroxynapthalen-1-ol

Acrylic acid

Benzoic acid

Catechol

Cinnamic acid

Salicylic acid

Malic acid

CO₂

H₂O

3-Ni/Co/CN

Chrysophanic acid

Aloetic acid

Homonataloin

Aloesone

Galactouronic acid

Choline

Choline salicylate (B1505791)

Saponins

Mucopolysaccharides

Glucosamines

Hexuronic acid

Aloin-A

Cassia angustifolia

Cassia acutifolia

Podophyllotoxin

Digoxin

Glycyrrhizic acid

Isoliquiritigenin

Glabridin

18-β-glycyrrhetinic acid

Ruta graveolens

Derivatization Strategies for Enhanced Analysis and Functionality of Chrysamminic Acid

Analytical Derivatization for Sensitivity and Selectivity Enhancement

Analytical derivatization involves the chemical modification of an analyte to produce a new compound with properties that are more amenable to a specific analytical method. For chrysamminic acid, these methods can significantly improve its detection in complex matrices.

The inherent structure of this compound contains chromophoric nitro groups, making it suitable for UV-Vis spectrophotometry. However, to enhance detection sensitivity and selectivity, especially in mass spectrometry (MS) and gas chromatography (GC), functional group tagging is a valuable strategy. The primary targets for derivatization on the this compound molecule are its carboxylic acid and hydroxyl functional groups.

Esterification: The carboxylic acid group of this compound can be converted into an ester. This is a common derivatization technique for GC analysis as it increases the volatility of the compound. Methyl esters are frequently prepared due to their simplicity and the volatility they impart. For instance, reaction with methanol (B129727) in the presence of an acid catalyst like hydrochloric acid or with a reagent like diazomethane (B1218177) can yield the corresponding methyl ester. For enhanced detection, fluorescent tags can be introduced through esterification with a fluorescent alcohol.

Silylation: The hydroxyl groups of this compound can be derivatized into silyl (B83357) ethers. Silylation is a widely used technique in GC-MS analysis to increase volatility and thermal stability. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This modification reduces the polarity of the molecule, leading to improved chromatographic peak shape and resolution.

Derivatization MethodTarget Functional GroupReagent ExamplePurposeAnalytical Technique
EsterificationCarboxylic AcidMethanol/HClIncrease volatilityGC-MS
SilylationHydroxylBSTFAIncrease volatility and thermal stabilityGC-MS

While this compound itself is not chiral, the principles of chiral derivatization are crucial when studying its interactions with chiral molecules or in the analysis of chiral derivatives of this compound. If a racemic mixture of a chiral compound containing a carboxylic acid or alcohol group were to be analyzed, chiral derivatizing agents (CDAs) could be employed. These agents are enantiomerically pure compounds that react with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC).

For a hypothetical chiral derivative of this compound, a chiral amine could be used to form diastereomeric amides from its carboxylic acid moiety. Conversely, if a chiral alcohol derivative of this compound were synthesized, it could be reacted with a chiral carboxylic acid to form diastereomeric esters.

Chiral Derivatizing Agent ClassAnalyte Functional GroupResulting DiastereomersSeparation Technique
Chiral AminesCarboxylic AcidDiastereomeric AmidesHPLC
Chiral Carboxylic AcidsAlcoholDiastereomeric EstersHPLC

Chemical Functionalization for Targeted Research Applications

Beyond analytical purposes, the chemical functionalization of this compound can be used to create novel materials and probes for specific research applications. This involves modifying the molecule to impart new functionalities or to attach it to other molecules or surfaces.

Covalent modification involves the formation of strong, stable chemical bonds between this compound and another molecule or a solid support.

Amide Bond Formation: The carboxylic acid group of this compound can be activated and reacted with primary or secondary amines to form stable amide bonds. This is a versatile method for conjugating this compound to peptides, proteins, or polymers containing amine groups. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate this reaction.

Ether Synthesis: The hydroxyl groups of this compound can be converted into ethers through reactions such as the Williamson ether synthesis. This allows for the attachment of a wide variety of functional groups. For example, reacting this compound with an alkyl halide in the presence of a base can introduce new alkyl chains, which could be further functionalized.

Grafting onto Surfaces: this compound can be covalently attached, or "grafted," onto the surface of materials to modify their properties. For example, the carboxylic acid group could be used to form an ester or amide linkage with a functionalized polymer surface. This could be used to create materials with specific recognition or sensing capabilities.

Non-covalent functionalization relies on weaker intermolecular forces, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, to associate this compound with other molecules. These interactions are reversible and can be influenced by environmental factors like pH and solvent polarity.

Host-Guest Chemistry: The aromatic and functionalized structure of this compound makes it a potential guest molecule for various host systems. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic compounds. The inclusion of this compound within the cyclodextrin (B1172386) cavity can alter its solubility, stability, and reactivity. The formation of such inclusion complexes can be studied using techniques like NMR and UV-Vis spectroscopy.

Supramolecular Assembly: this compound can participate in the formation of larger, organized structures through self-assembly or co-assembly with other molecules. The nitro groups and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular architectures. These assemblies can have applications in materials science, for example, in the development of sensors or functional thin films.

Functionalization StrategyInteraction TypeKey Functional Groups InvolvedPotential Application
Amide Bond FormationCovalentCarboxylic Acid, AmineBioconjugation
Ether SynthesisCovalentHydroxyl, Alkyl HalideSynthesis of novel derivatives
Surface GraftingCovalentCarboxylic Acid/HydroxylModified materials
Host-Guest ChemistryNon-CovalentAromatic ring, Nitro groupsEnhanced solubility, controlled release
Supramolecular AssemblyNon-CovalentHydroxyl, Nitro groupsFunctional materials, sensors

Advanced Analytical Methodologies for Chrysamminic Acid Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the separation and analysis of chrysamminic acid from complex mixtures. Various techniques, each with specific optimizations, can be employed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds like this compound. chromatographyonline.com Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with good resolution. A typical approach involves reversed-phase (RP) chromatography, which is suitable for separating moderately polar compounds. pharmtech.comresearchgate.net

Method Development:

Column Selection: A C18 bonded stationary phase is the most common choice for separating nitroaromatic compounds due to its hydrophobic nature. pharmtech.comresearchgate.net Column dimensions are often shorter (10-15 cm) to reduce analysis time. pharmtech.com

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comresearchgate.net For acidic analytes such as this compound (a dinitrophenol derivative), suppressing the ionization of the phenolic hydroxyl groups by acidifying the mobile phase (e.g., with formic acid, acetic acid, or a phosphate (B84403) buffer at low pH) is crucial to achieve good peak shape and retention. chromatographyonline.comlcms.cz Gradient elution, where the proportion of the organic modifier is increased over time, is often used for complex samples containing analytes with a wide range of polarities. pharmtech.com

Detection: UV detection is highly effective for this compound due to the strong chromophoric nature of the nitroaromatic structure. The detection wavelength is selected based on the compound's maximum absorbance (λmax) to ensure high sensitivity. researchgate.net

Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). pharmtech.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides hydrophobic interaction for retention. researchgate.net
Mobile Phase Acetonitrile/Methanol and Acidified Water (e.g., phosphate buffer pH 2.5-3.0) Controls retention and ensures good peak shape by suppressing ionization. lcms.czresearchgate.net
Elution Mode Isocratic or Gradient Isocratic for simple mixtures; gradient for complex samples with varied polarity analytes. pharmtech.com
Flow Rate 1.0 mL/min A standard flow rate for analytical scale separations.
Detection UV-Vis Diode Array Detector (DAD) at λmax Provides high sensitivity and specificity for nitroaromatics. researchgate.net
Injection Volume 10-20 µL Standard volume for analytical HPLC.

| Column Temperature | 25-30 °C | Maintains consistent retention times. |

Table 2: Key HPLC Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) > 0.99. researchgate.net
Precision The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) < 2-5%.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery experiments. Recovery typically between 90-110%. chromatographyonline.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-Noise Ratio (S/N) ≥ 3:1. pharmtech.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise Ratio (S/N) ≥ 10:1. pharmtech.com

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, flow rate, etc. |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are alternative techniques for analyzing nitroaromatic compounds.

Gas Chromatography (GC): GC is suitable for thermally stable and volatile compounds. This compound, being a nitrophenol, may require derivatization (e.g., silylation) to increase its volatility and thermal stability, preventing degradation in the hot injector and column. nih.gov

Optimization: Key parameters for optimization include the injector temperature, column type, and oven temperature program. academicjournals.org A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often used. researchgate.net The temperature program is optimized to ensure separation from other components and achieve good peak shapes within a reasonable analysis time. researchgate.netnih.gov Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common detection methods.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. tandfonline.comtandfonline.com It combines some of the advantages of both GC and HPLC, offering high separation efficiency and rapid analysis. SFC is particularly useful for compounds that are not volatile enough for GC or that lack a strong UV chromophore for HPLC. tandfonline.com

Optimization: Method optimization in SFC involves adjusting the pressure, temperature, and mobile phase composition (by adding co-solvents like methanol) to control fluid density and solvating power. This allows for the fine-tuning of selectivity and retention. SFC can often analyze nitroaromatics without the need for derivatization, which is sometimes required in GC. tandfonline.com

This compound (2,4,6-trinitro-1,3-benzenediol) is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exist as enantiomers, and chiral separation is not applicable to the compound itself.

However, chiral chromatography is a critical technique for the separation of enantiomers of related chiral nitroaromatic compounds or potential chiral derivatives of this compound. mdpi.comnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgwvu.edu

Principle: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. wikipedia.org The stability of these complexes differs for each enantiomer, resulting in separation.

Stationary Phases: A wide variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used for separating a broad range of chiral compounds, including those with aromatic structures. wikipedia.orgphenomenex.com

Applications: For structurally related compounds, such as chiral N-derivatized dinitrophenyl amino acids or other nitro-containing pharmaceuticals, chiral HPLC methods are developed to ensure enantiomeric purity, which is crucial as enantiomers can have different pharmacological activities. mdpi.comconicet.gov.aramericanpharmaceuticalreview.com

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. For this compound, an electrospray ionization (ESI) source is typically used, often in negative ion mode, to deprotonate the acidic phenolic groups, forming the [M-H]⁻ ion. nih.gov

Analysis: Tandem mass spectrometry (MS/MS) can be used for unequivocal identification. researchgate.net In this technique, the precursor ion ([M-H]⁻) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. Quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and low detection limits. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for identifying volatile and thermally stable compounds. nih.gov As mentioned, this compound would likely require derivatization prior to analysis. The electron ionization (EI) source is commonly used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for identification. academicjournals.org

Table 3: Comparison of Coupled Chromatographic-Spectrometric Techniques for this compound

Technique Sample Requirements Ionization Method Key Advantages
LC-MS/MS Soluble in LC mobile phase ESI (negative mode typical) High sensitivity and selectivity; no derivatization needed; suitable for complex matrices. nih.govnih.gov

| GC-MS | Thermally stable and volatile (derivatization may be required) | EI (Electron Ionization) | Provides reproducible fragmentation patterns for library matching; excellent for structural elucidation. researchgate.netmdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment for this compound.

¹H NMR Spectroscopy: Due to the symmetrical nature of this compound (C₆H₃N₃O₈), its ¹H NMR spectrum is expected to be very simple. The molecule has a C₂ᵥ symmetry axis passing through C2 and C5. The two protons (at C5) are chemically equivalent. Therefore, a single signal, a singlet, would be expected in the aromatic region of the spectrum. The powerful electron-withdrawing effects of the three nitro groups and the electron-donating effect of the two hydroxyl groups would shift this signal significantly downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would also reflect the molecule's symmetry. There are four distinct carbon environments: C1/C3 (bearing -OH groups), C2 (bearing an -NO₂ group), C4/C6 (bearing -NO₂ groups), and C5 (bearing a proton). This would result in four signals in the spectrum. The chemical shifts would be influenced by the attached functional groups. researchgate.netmdpi.com

2D NMR Spectroscopy: While the 1D spectra are simple, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to definitively assign the proton signal to its corresponding carbon and to confirm the connectivity of the entire molecule. mdpi.com For instance, an HMBC experiment would show correlations between the proton at C5 and the carbons at C1/C3 and C4/C6, confirming the substitution pattern.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Rationale for Assignment
¹H (H-5) ~9.0 - 9.5 Singlet (s) Single proton in a highly deshielded environment due to adjacent nitro groups. Symmetry makes the two protons equivalent.
¹³C (C-1/C-3) ~150 - 160 Singlet Carbons attached to electron-donating -OH groups.
¹³C (C-2) ~130 - 140 Singlet Carbon attached to an -NO₂ group and situated between two -OH groups.
¹³C (C-4/C-6) ~145 - 155 Singlet Carbons attached to electron-withdrawing -NO₂ groups.

| ¹³C (C-5) | ~120 - 130 | Singlet | Carbon attached to a proton. |

Note: Predicted chemical shifts are estimates based on general substituent effects in aromatic systems. Actual values would need to be determined experimentally.

Table of Compounds Mentioned

Compound Name Chemical Formula
Acetic acid C₂H₄O₂
Acetonitrile C₂H₃N
Amylose (C₆H₁₀O₅)ₙ
Carbon dioxide CO₂
Cellulose (C₆H₁₀O₅)ₙ
This compound C₆H₃N₃O₈
Formic acid CH₂O₂
Methanol CH₄O

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its fundamental vibrational modes. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes may be active in IR and inactive in Raman, and vice versa. For a molecule with a center of symmetry, there is a rule of mutual exclusion, meaning that vibrations that are IR active are Raman inactive, and vice versa.

The IR spectrum of this compound is expected to be characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl (O-H) stretching vibrations typically appear as a broad band in the region of 3300-2500 cm⁻¹, a feature broadened by intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to be observed in the 3100-3000 cm⁻¹ region. The presence of the nitro (NO₂) groups will give rise to strong, characteristic absorption bands; the asymmetric and symmetric stretching vibrations are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The carbonyl (C=O) stretching vibrations of the anthraquinone (B42736) core will produce a strong absorption band in the range of 1760-1690 cm⁻¹. The C-O stretching of the hydroxyl groups is expected to appear between 1320-1210 cm⁻¹. Finally, the aromatic C=C stretching vibrations will be visible in the 1600-1400 cm⁻¹ region.

Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, will provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, are typically strong in Raman spectra. The symmetric stretching of the nitro groups is also expected to be a prominent feature. In contrast, the O-H stretching vibration is generally weak in Raman spectra.

Functional GroupExpected IR Absorption Range (cm⁻¹)Expected Raman Shift Range (cm⁻¹)Vibrational Mode
O-H3300-2500 (broad)WeakStretching
Aromatic C-H3100-3000StrongStretching
NO₂1550-1500 (asymmetric), 1350-1300 (symmetric)Strong (symmetric)Stretching
C=O1760-1690ModerateStretching
C-O1320-1210ModerateStretching
Aromatic C=C1600-1400StrongStretching

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Vis absorption spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands due to its extended conjugated system and the presence of various chromophores, including the anthraquinone core, hydroxyl groups, and nitro groups. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The spectrum will likely show π → π* transitions, which are typically intense and occur at lower wavelengths (higher energy), and n → π* transitions, which are generally less intense and appear at longer wavelengths (lower energy). shu.ac.ukyoutube.com The anthraquinone moiety itself is a strong chromophore, and the presence of electron-withdrawing nitro groups and electron-donating hydroxyl groups will significantly influence the energy of these transitions, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthraquinone. For the structurally similar carminic acid, an absorbance peak is observed at 282 nm. nih.gov

Fluorescence emission spectroscopy provides insights into the photophysical de-excitation pathways of the molecule. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, the specific fluorescence properties of this compound would depend on the interplay of its various functional groups and the rigidity of its structure. If fluorescent, the emission spectrum would typically be a mirror image of the longest-wavelength absorption band and would occur at a longer wavelength (lower energy) than the excitation wavelength (Stokes shift). The fluorescence quantum yield and lifetime would be important parameters to quantify the efficiency of the radiative decay process.

Transition TypeExpected Wavelength RegionRelative IntensityAffected by
π → πUV to near-VisibleHighConjugated system size, substituents
n → πVisibleLowHeteroatoms (O, N), solvent polarity

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₄N₄O₁₂), high-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgnih.gov The fragmentation of the this compound molecular ion would be expected to follow predictable pathways based on the stability of the resulting fragment ions and neutral losses. Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). For carboxylic acids, characteristic losses of H₂O (18 Da), CO (28 Da), and COOH (45 Da) are often observed. libretexts.orgmiamioh.edu The anthraquinone core is relatively stable, but fragmentation involving the cleavage of the carbonyl groups and subsequent ring fissions could also occur. By analyzing the masses of the fragment ions, the connectivity of the different functional groups within the molecule can be deduced.

Fragment Ion/Neutral LossMass (Da)Plausible Origin
[M - NO₂]⁺M - 46Loss of a nitro group
[M - NO]⁺M - 30Loss of nitric oxide
[M - H₂O]⁺M - 18Loss of water from hydroxyl groups
[M - CO]⁺M - 28Loss of carbon monoxide from carbonyl group
[M - COOH]⁺M - 45Loss of a carboxyl-like fragment (hypothetical rearrangement)

Crystallographic Analysis

Crystallographic techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state.

Crystallographic ParameterSignificance
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit in the crystal lattice.
Space GroupDescribes the symmetry elements present in the crystal structure.
Atomic Coordinates (x, y, z)Specifies the precise position of each atom within the unit cell.
Bond Lengths and AnglesProvides detailed information about the molecular geometry.
Intermolecular InteractionsReveals how molecules are arranged and interact in the solid state.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. researchgate.net While it does not provide the same level of atomic detail as SCXRD, it is invaluable for phase identification, purity analysis, and the study of polymorphism. The PXRD pattern of this compound would serve as a unique fingerprint for its crystalline form. This pattern can also be simulated from the single-crystal X-ray diffraction data, providing a theoretical reference for comparison with experimentally obtained powder patterns. youtube.comechemi.com Any differences between the experimental and simulated patterns could indicate the presence of impurities or a different polymorphic form.

Advanced Crystallization Techniques for this compound and its Complexes

The formation of high-quality single crystals suitable for SCXRD can be challenging. Advanced crystallization techniques are often employed to overcome these difficulties. For this compound and its potential complexes, methods such as slow evaporation from various solvent systems, vapor diffusion, and cooling crystallization can be explored. bham.ac.uk

Furthermore, the acidic nature of the hydroxyl groups and the presence of potential coordination sites (carbonyl and nitro oxygens) make this compound an interesting ligand for the formation of metal complexes. eurjchem.com The synthesis of such complexes would involve reacting this compound with various metal salts under controlled conditions.

Cocrystallization is another advanced technique that can be used to modify the physicochemical properties of a compound. ucl.ac.ukijprajournal.comrsc.org This involves crystallizing this compound with a second, neutral molecule (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. Screening for suitable coformers can be performed using techniques such as liquid-assisted grinding, slurry experiments, and solution evaporation. nih.gov The formation of cocrystals and metal complexes of this compound would open up new avenues for studying its properties and potential applications. nih.govnih.gov

Electrochemical Studies of this compound and its Redox Behavior

The electrochemical characteristics of this compound, particularly its redox behavior, are of significant interest for the development of analytical methods for its detection and for understanding its chemical reactivity. While direct and extensive electrochemical studies specifically focused on this compound are limited in publicly available literature, its structural similarity to other highly nitrated phenolic compounds, such as picric acid (2,4,6-trinitrophenol) and various dinitrophenols, allows for a well-grounded extrapolation of its expected electrochemical properties. The redox behavior of this compound is dominated by the presence of multiple nitro groups attached to the aromatic ring, which are susceptible to electrochemical reduction.

The electrochemical reduction of nitroaromatic compounds is a well-documented process that typically proceeds through a series of electron and proton transfer steps. dtic.milnih.gov The nitro groups (—NO₂) are sequentially reduced, often to hydroxylamino (—NHOH) and subsequently to amino (—NH₂) groups. This multi-step reduction gives rise to distinct signals in voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which can be used for both qualitative and quantitative analysis.

Studies on analogous compounds like picric acid reveal a characteristic pattern of three irreversible reduction peaks in cyclic voltammograms, corresponding to the stepwise reduction of the three nitro groups. tandfonline.comscielo.org.mx The precise potential at which these reduction peaks occur is highly dependent on the pH of the supporting electrolyte, with the peaks generally shifting to more negative potentials as the pH increases. tandfonline.com This pH dependence is a clear indication of the involvement of protons in the reduction mechanism.

The general mechanism for the electrochemical reduction of a nitro group on an aromatic ring can be summarized as follows:

Reduction to a nitroso group: R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

Reduction to a hydroxylamine (B1172632) group: R-NO + 2e⁻ + 2H⁺ → R-NHOH

Reduction to an amine group: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

For a trinitrophenolic compound like this compound, this process would occur for each of the three nitro groups, leading to a complex series of reduction events. The presence of two hydroxyl groups on the this compound molecule, in contrast to the single hydroxyl group in picric acid, would likely influence the electron density of the aromatic ring and, consequently, the reduction potentials of the nitro groups. However, the fundamental multi-step reduction pattern is expected to be preserved.

The following table presents representative data for the electrochemical reduction of picric acid, which serves as a close structural analog to this compound. These values illustrate the typical reduction potentials observed for a trinitrophenolic compound.

CompoundElectrochemical TechniqueElectrodeSupporting Electrolyte (pH)Peak Potentials (V) vs. Ag/AgClNotes
Picric AcidCyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)pH 1.0-0.4, -0.8, -1.5Three distinct irreversible reduction peaks corresponding to the three nitro groups. scielo.org.mx
Picric AcidCyclic Voltammetry (CV)Platinum Nanoparticles-Reduced Graphene Oxide Modified GCEpH 6.0-0.43, -0.57, -0.66Stepwise reduction of nitro groups to nitroso, hydroxylamine, and then amine groups. tandfonline.com
2,4-Dinitrophenol (B41442)Cyclic Voltammetry (CV)Hydroxylapatite Modified GCENot specified-0.648, -0.796Two reduction peaks corresponding to the two nitro groups. researchgate.net

The data clearly show that the reduction of nitrophenolic compounds is a complex process influenced by factors such as the number of nitro groups, the pH of the medium, and the nature of the electrode surface. For this compound, a similar multi-peak voltammetric profile is anticipated, with the exact peak potentials being specific to its unique molecular structure. Advanced analytical methodologies, such as the use of chemically modified electrodes, can enhance the sensitivity and selectivity of the electrochemical detection of such compounds by improving the kinetics of the electrode reactions. tandfonline.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Chrysamminic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to chrysamminic acid are not found in the search results.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

There is no available data from quantum chemical calculations that specifically elucidates the electronic structure of this compound. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, which are crucial for predicting chemical reactivity and electronic properties, could not be located.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would involve mapping its potential energy landscape to identify stable conformers and the energy barriers between them, has not been reported in the available literature. Such studies are vital for understanding the molecule's flexibility and preferred three-dimensional structures.

Reaction Mechanism Predictions and Validation

Detailed theoretical predictions and validations of reaction mechanisms involving this compound are absent from the reviewed sources.

Transition State Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for characterizing the transition states of chemical reactions. However, no DFT studies specifically identifying and analyzing the transition state structures for reactions involving this compound were found.

Potential Energy Surface (PES) Mapping for Reaction Pathways

The mapping of potential energy surfaces (PES) for reaction pathways of this compound, which would provide a comprehensive view of the energy changes throughout a chemical transformation, is not described in the available scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment. There are no published MD simulation studies that specifically investigate the dynamic properties and behavior of this compound in various environments.

Cheminformatics and Machine Learning Approaches in Structure-Reactivity Relationships

Cheminformatics and machine learning have emerged as powerful tools in computational chemistry for elucidating the complex relationships between the structure of a molecule and its chemical reactivity. In the context of nitroaromatic compounds like this compound, these approaches are particularly valuable for predicting properties such as toxicity, thermal stability, and reaction kinetics, thereby accelerating the design of new molecules with desired characteristics and assessing the potential hazards of existing ones.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to these efforts. researchgate.net These models seek to establish a mathematical correlation between a molecule's biological activity or physical properties and its structural or physicochemical features, known as molecular descriptors. nih.gov For nitroaromatic compounds, a wide array of descriptors has been utilized to build predictive models for various endpoints, including toxicity to different organisms and decomposition enthalpies. researchgate.netnih.gov

The general workflow for developing such models involves several key steps:

Data Curation: Assembling a dataset of compounds with known reactivity or property data. For this compound, this would involve gathering experimental data for a series of related polynitroaromatic compounds.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset. These can range from simple constitutional descriptors to more complex quantum-chemical parameters.

Feature Selection: Identifying the most relevant descriptors that correlate with the property of interest, using statistical methods to reduce the dimensionality of the data and avoid overfitting.

Model Building: Using machine learning algorithms to construct a predictive model based on the selected descriptors. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVR), and Artificial Neural Networks (ANN). mdpi.comscholarsresearchlibrary.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

Molecular Descriptors for Nitroaromatic Compounds

A variety of molecular descriptors are employed to capture the essential structural and electronic features of nitroaromatic compounds that govern their reactivity. These can be broadly categorized as follows:

Constitutional and Topological Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and molecular connectivity indices. nih.gov

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which is a crucial measure of a compound's hydrophobicity and its ability to bioaccumulate. nih.govcore.ac.uk

Quantum-Chemical Descriptors: These are calculated using methods like Density Functional Theory (DFT) and provide deep insights into the electronic structure of the molecule. ijirset.comresearchgate.net Key quantum-chemical descriptors for nitroaromatics include:

EHOMO and ELUMO: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. ELUMO is particularly important for nitroaromatics, as their reactivity is often governed by their electrophilic nature. nih.govijirset.com

Energy Gap (ΔE): The difference between EHOMO and ELUMO, which relates to the molecule's stability and reactivity. scholarsresearchlibrary.com

Conceptual DFT Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which are powerful for rationalizing and predicting chemical reactivity. core.ac.ukijirset.comresearchgate.net

The following table presents a hypothetical set of calculated molecular descriptors for this compound and related polynitroaromatic compounds, illustrating the type of data used in QSAR/QSPR studies.

CompoundMolecular Weight ( g/mol )logPELUMO (eV)Dipole Moment (Debye)Electrophilicity Index (ω)
This compound 290.111.85-4.523.153.88
Picric acid229.101.33-4.212.893.51
Styphnic acid245.101.62-4.453.053.75
2,4-Dinitrophenol (B41442)184.111.68-3.892.543.12
Trinitrobenzene213.111.18-4.150.883.45

Note: The values in this table are illustrative and represent typical ranges for these compounds based on computational chemistry principles. They are intended for demonstrating the application of cheminformatics, not as a source of precise experimental or calculated data.

Machine Learning Models in Reactivity Prediction

Once a set of relevant descriptors has been identified, various machine learning algorithms can be employed to build predictive models. For instance, ensemble learning methods, which combine multiple models to improve predictive performance, have been successfully applied to predict the in vivo toxicity of nitroaromatic compounds. mdpi.com In one such study, an ensemble model built from two Support Vector Regression (SVR) models demonstrated high accuracy, with a squared correlation coefficient (R²) of 0.88 for the training set and 0.95 for the test set. mdpi.com

The choice of machine learning model often depends on the complexity of the relationship being modeled. cmu.edu While linear models like MLR and PLS can be effective and are easily interpretable, non-linear methods like ANNs may be required to capture more intricate structure-reactivity relationships. scholarsresearchlibrary.com The ultimate goal is to create a model that is not only predictive but also provides insights into the underlying chemical mechanisms. nih.gov For example, by analyzing the contribution of different descriptors, researchers can identify the key molecular features that drive a particular reactivity or toxicological endpoint. mdpi.com

The application of these computational approaches to this compound and its derivatives holds significant promise. By leveraging existing data on nitroaromatic compounds, it is possible to develop QSAR models that can predict the reactivity and potential hazards of this compound-based compounds, thereby guiding experimental work and supporting risk assessment efforts in a more efficient and cost-effective manner. researchgate.netchemrxiv.orgnih.govappliedclinicaltrialsonline.com

Supramolecular Chemistry and Intermolecular Interactions of Chrysamminic Acid

Host-Guest Chemistry with Chrysamminic Acid as Guest or Host Component

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. researchgate.net this compound, with its distinct electronic and structural features, has the potential to act as either a host or a guest in such complexes.

As a guest , the planar, electron-deficient aromatic system of this compound can be encapsulated within the cavities of larger host molecules. These hosts typically possess electron-rich interiors, leading to favorable donor-acceptor interactions. The nitro groups on this compound withdraw electron density from the aromatic rings, making it an excellent candidate for interaction with hosts that can offer complementary electronic properties. Examples of potential hosts could include cyclodextrins, calixarenes, and other macrocycles with hydrophobic and electron-rich cavities. nih.govnih.gov The binding within these cavities is often driven by a combination of hydrophobic effects and van der Waals forces.

Conversely, this compound can function as a host for smaller guest molecules. The two hydroxyl groups can act as hydrogen bond donors, creating a potential binding site for guest molecules that are hydrogen bond acceptors. Furthermore, the electron-deficient aromatic surface can interact with electron-rich guest molecules through π-π stacking interactions. The specific geometry and electronic nature of the guest molecule would determine the strength and selectivity of the binding.

Role of this compound Potential Counterpart Primary Driving Interactions Illustrative Example System (Hypothetical)
GuestCyclodextrins, CalixarenesHydrophobic interactions, van der Waals forces, Donor-Acceptor interactionsEncapsulation of this compound within a β-cyclodextrin cavity in aqueous solution.
HostSmall aromatic molecules (e.g., benzene, pyridine), Lewis basesHydrogen bonding, π-π stacking, Donor-Acceptor interactionsComplexation of pyridine (B92270) with this compound via hydrogen bonding to hydroxyl groups and π-stacking.

Self-Assembly Architectures Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound is conducive to the formation of various self-assembled architectures in both solution and the solid state. The planarity of the anthraquinone (B42736) core promotes stacking, while the peripheral functional groups direct the specific arrangement of the molecules.

The primary interactions governing the self-assembly of this compound are hydrogen bonding and π-π stacking. The hydroxyl groups can form intermolecular hydrogen bonds with the nitro groups or hydroxyl groups of adjacent molecules. This can lead to the formation of one-dimensional chains or two-dimensional sheets. These extended structures are further stabilized by π-π stacking interactions between the aromatic cores of the this compound molecules. The electron-deficient nature of the aromatic system, due to the presence of multiple nitro groups, favors stacking with other electron-deficient rings or in an offset arrangement to minimize electrostatic repulsion.

The resulting supramolecular architectures can take various forms, such as nanofibers, nanoribbons, or crystalline solids with well-defined packing motifs. The specific architecture formed is influenced by factors such as solvent polarity, temperature, and concentration. For instance, in polar solvents, hydrogen bonding interactions may be more dominant, while in nonpolar solvents, π-π stacking may be the primary organizing force.

Interaction Type Participating Functional Groups Resulting Supramolecular Motif
Intermolecular Hydrogen Bonding-OH --- O₂N- -OH --- HO-Chains, Sheets
π-π StackingAnthraquinone coreColumns, Lamellar structures

Non-Covalent Interactions and Molecular Recognition Phenomena

Molecular recognition is the specific binding of a substrate to a receptor molecule through non-covalent interactions. kiku.dk The array of functional groups on this compound allows for selective interactions with other molecules, making it a candidate for applications in molecular recognition and sensing.

The key non-covalent interactions at play are:

Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors. The twelve oxygen atoms in the four nitro groups and two carbonyl groups act as potential hydrogen bond acceptors. This allows for the formation of multiple and specific hydrogen bonds with complementary molecules. nih.gov

π-π Stacking: The electron-deficient aromatic system of this compound can engage in strong π-π stacking interactions with electron-rich aromatic molecules. rsc.org This type of interaction is highly directional and contributes to the specificity of molecular recognition.

Electrostatic Interactions: The polarized C-NO₂ and O-H bonds create a distinct electrostatic potential surface on the molecule, which can guide its interaction with other polar molecules.

These interactions enable this compound to selectively recognize and bind to specific target molecules. For example, its ability to form strong hydrogen bonds and engage in π-π stacking could be exploited for the recognition of certain organic molecules or ions. This recognition event could be designed to produce a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor.

Non-Covalent Interaction Structural Feature of this compound Potential for Molecular Recognition
Hydrogen BondingHydroxyl groups (donors), Nitro and Carbonyl groups (acceptors)Recognition of molecules with complementary hydrogen bonding sites, such as amides or carboxylic acids.
π-π StackingElectron-deficient aromatic coreSelective binding of electron-rich aromatic compounds.
Electrostatic InteractionsPolarized functional groupsDirectional binding of polar molecules.

Design Principles for this compound-Based Supramolecular Systems

The rational design of supramolecular systems based on this compound requires a thorough understanding of its intermolecular interaction capabilities. rsc.org By strategically modifying the this compound core or by selecting appropriate partner molecules, it is possible to control the assembly process and create functional materials with desired properties.

Key design principles include:

Complementarity: The design of a host-guest system or a co-crystal involving this compound should be based on the principle of electronic and steric complementarity. For instance, to form a stable complex, an electron-rich host would be chosen for the electron-deficient this compound guest.

Directionality: The directional nature of hydrogen bonds and π-π stacking can be utilized to control the dimensionality and topology of the resulting supramolecular architecture. By introducing specific functional groups, one can favor the formation of one-dimensional chains, two-dimensional networks, or discrete assemblies.

Hierarchical Assembly: The self-assembly process can be designed to occur in a stepwise manner, leading to the formation of complex, hierarchical structures. For example, the initial formation of hydrogen-bonded chains could be followed by the organization of these chains into larger bundles through π-π stacking.

Stimuli-Responsiveness: By incorporating responsive moieties or by designing systems where the intermolecular interactions are sensitive to external stimuli (e.g., pH, light, temperature), it is possible to create dynamic supramolecular materials that can change their structure and function in response to environmental changes.

The application of these principles can lead to the development of novel materials such as sensors, catalysts, and smart materials based on the supramolecular chemistry of this compound.

Catalytic Applications Research of Chrysamminic Acid

Chrysamminic Acid in Homogeneous Catalysis Systems

Searches for this compound's involvement in homogeneous catalysis systems did not return specific research findings. Homogeneous catalysis is characterized by the catalyst being in the same phase as the reactants, often occurring in solution where catalysts like transition metal ions can facilitate reactions due to their variable oxidation states libretexts.orghrmrajgurunagar.ac.ineolss.netchemistrystudent.commdpi.comrsc.org. These systems typically involve high interaction between the catalyst and reactant molecules, leading to lower activation energies and increased reaction rates hrmrajgurunagar.ac.in. However, no studies were found that detail this compound's application or performance within such systems.

This compound in Heterogeneous Catalysis Systems

Research into the application of this compound in heterogeneous catalysis systems also did not yield specific results. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, commonly a solid catalyst with gaseous or liquid reactants eolss.netchemguide.co.ukwikipedia.org. This typically involves processes such as adsorption of reactants onto the catalyst surface, surface reactions, and desorption of products wikipedia.org. While heterogeneous catalysts are crucial for large-scale industrial processes, no documented evidence was found indicating this compound's use in this capacity.

Photo-Catalytic Activity and Mechanisms

An examination of this compound's photo-catalytic activity and associated mechanisms did not reveal any specific research findings. Photocatalysis generally involves semiconductor materials that, upon light absorption, generate electron-hole pairs. These charge carriers then react with water or oxygen to produce reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which drive chemical reactions or degrade pollutants wikipedia.orgfrontiersin.orgmdpi.comresearchgate.net. The mechanisms involve charge separation and migration to active sites, with efficiency often dependent on factors like band gap energy and material morphology frontiersin.orgmdpi.comresearchgate.net. However, this compound was not identified as a photocatalyst in the reviewed literature.

Role in Organocatalysis and Biocatalysis

Searches for this compound's role in organocatalysis and biocatalysis also did not produce specific research findings. Organocatalysis utilizes small organic molecules to catalyze reactions, often employing mechanisms like covalent or non-covalent activation through hydrogen bonding or Brønsted acid catalysis youtube.commdpi.com. Biocatalysis, on the other hand, relies on enzymes, which are biological catalysts typically made of proteins, to accelerate reactions with high specificity libretexts.orgresearchgate.net. No studies were found that document this compound functioning as an organocatalyst or in biocatalytic processes.

Environmental Transformation and Degradation Pathways of Chrysamminic Acid

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Specific research detailing the photodegradation mechanisms of chrysamminic acid in aquatic and atmospheric environments is not extensively covered in the provided literature google.commdpi.comgdut.edu.cnnih.govgdut.edu.cn. General studies on the photodegradation of organic compounds in aquatic systems indicate that both direct and indirect photolysis can occur. Indirect photolysis often involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated through the interaction of sunlight with dissolved organic matter (DOM) mdpi.comgdut.edu.cngdut.edu.cn. These processes can lead to the transformation of organic molecules. However, the specific rates, products, or mechanisms by which this compound might undergo photodegradation under these conditions remain uncharacterized in the available search results. Similarly, no specific information regarding its photodegradation in atmospheric environments was found.

Biotic Degradation Pathways

The provided scientific literature does not detail specific biotic degradation pathways for this compound slideshare.netmiperknlapindia.ac.innih.govnih.gov. Information regarding the microbial metabolism or enzymatic breakdown of this compound is absent. Consequently, the role of microorganisms in transforming or degrading this compound in various environmental compartments, such as soil or water, is not elucidated by the current findings.

Q & A

Q. What are the primary spectroscopic techniques for characterizing chrysamminic acid, and how should researchers validate their findings?

this compound (1,8-dihydroxy-2,4,5,7-tetranitroanthraquinone) requires rigorous structural validation due to its nitroanthraquinone derivatives. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Resolve aromatic protons and hydroxyl groups. Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass measurement (e.g., LC-HRMS for purity assessment) .
  • Infrared (IR) Spectroscopy : Identify nitro (∼1520 cm1^{-1}) and hydroxyl (∼3200–3500 cm1^{-1}) functional groups . Validation: Cross-reference data with synthetic intermediates or published spectra from peer-reviewed journals. Reproduce analyses in triplicate to confirm reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a hazardous material (Forbidden for transport under USDOT regulations) due to its nitroaromatic instability . Key protocols:

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Storage : Store in airtight containers away from heat sources and reducing agents.
  • Waste Disposal : Neutralize nitro groups via controlled reduction before disposal. Consult institutional Environmental Health & Safety (EHS) guidelines .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

  • Experimental Variables : Test thermal decomposition at 25°C (ambient), 50°C (accelerated aging), and 100°C (extreme) under inert (N2_2) and oxidative (O2_2) atmospheres .
  • Analytical Endpoints : Monitor mass loss (TGA), exothermic peaks (DSC), and decomposition byproducts (GC-MS) .
  • Statistical Design : Use a factorial design (e.g., 23^3 matrix) to evaluate interactions between temperature, atmosphere, and time. Apply ANOVA for significance testing .

Q. How can contradictory data from different analytical techniques (e.g., NMR vs. XRD) be resolved in this compound studies?

  • Root-Cause Analysis :
Contradiction Possible Cause Resolution
NMR shows impurities; XRD indicates purityAmorphous vs. crystalline phasesPerform HPLC purity analysis .
Discrepant melting pointsPolymorphismConduct differential scanning calorimetry (DSC) .
  • Method Harmonization : Cross-validate results using orthogonal techniques (e.g., Raman spectroscopy for crystallinity) . Document all raw data and preprocessing steps for transparency .

Q. What strategies ensure reproducibility when replicating this compound synthesis from historical literature?

  • Protocol Optimization :

Reagent Purity : Use freshly distilled solvents and ≥98% purity starting materials.

Reaction Monitoring : Track nitro-substitution via in-situ IR or TLC (silica gel, ethyl acetate/hexane) .

Post-Synthesis Workup : Include recrystallization (e.g., ethanol/water) to remove isomers .

  • Documentation : Publish detailed procedures, including failure conditions (e.g., side reactions at >80°C) . Share raw spectral data in supplementary materials .

Data Presentation Guidelines

  • Tables : Include comparative stability data (e.g., half-life under varying pH/temperature).
  • Figures : Use annotated chromatograms (HPLC) or crystallographic data (XRD) with error margins .
  • Ethical Compliance : Declare institutional review board approvals for hazardous material handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.